Formamide, N-(1-methylpropyl)-

QSAR Antiparasitic drug discovery Trypanosoma brucei

Formamide, N-(1-methylpropyl)- (CAS 53798-89-3), also known as N-sec-butylformamide, is a secondary N-alkylformamide with molecular formula C₅H₁₁NO and molecular weight 101.15 g/mol. It is an aliphatic amide building block that has been evaluated in quantitative structure-activity relationship (QSAR) studies for antiparasitic drug discovery and in structure-activity relationship investigations of formamides as organocatalysts.

Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
CAS No. 53798-89-3
Cat. No. B11963917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormamide, N-(1-methylpropyl)-
CAS53798-89-3
Molecular FormulaC5H11NO
Molecular Weight101.15 g/mol
Structural Identifiers
SMILESCCC(C)NC=O
InChIInChI=1S/C5H11NO/c1-3-5(2)6-4-7/h4-5H,3H2,1-2H3,(H,6,7)
InChIKeyNRMJMIGWXUCEEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Methylpropyl)formamide (CAS 53798-89-3): Secondary Formamide Building Block for QSAR Modeling and Organocatalysis


Formamide, N-(1-methylpropyl)- (CAS 53798-89-3), also known as N-sec-butylformamide, is a secondary N-alkylformamide with molecular formula C₅H₁₁NO and molecular weight 101.15 g/mol . It is an aliphatic amide building block that has been evaluated in quantitative structure-activity relationship (QSAR) studies for antiparasitic drug discovery [1] and in structure-activity relationship investigations of formamides as organocatalysts [2]. Unlike tertiary formamides such as DMF, secondary formamides exhibit distinct conformational properties and reactivity profiles relevant to asymmetric synthesis applications.

QSAR modeling for antiparasitic lead optimization
Structure-activity studies of formamide organocatalysts
Conformational analysis of secondary N-alkylformamides

N-(1-Methylpropyl)formamide (CAS 53798-89-3): Why Linear and Branched N-Alkylformamide Analogs Are Not Interchangeable


N-sec-butylformamide cannot be generically substituted with other N-alkylformamides (e.g., N-n-butylformamide, N-isobutylformamide, or N-tert-butylformamide) without altering key physicochemical and biological interaction properties. The branching pattern of the alkyl substituent directly influences multiple measurable parameters: enthalpic pair-interaction coefficients in solution differ between branched and linear isomers [1]; the cis/trans conformational equilibrium—which governs organocatalytic activity—varies substantially with steric bulk, with tert-butylformamide exhibiting dramatically different solvation thermodynamics compared to less hindered analogs [2]; and QSAR modeling for Trypanosoma brucei inhibition specifically identifies the sec-butyl substitution pattern, rather than n-butyl or isobutyl, as correlated with enhanced antiparasitic activity in 6-arylpyrazine-2-carboxamide scaffolds [3]. Procurement of the incorrect branched isomer risks introducing uncharacterized variables into structure-activity optimization workflows.

Branching alters

Alkyl chain branching measurably shifts enthalpic pair-interaction coefficients in solution vs. linear isomers.

Conformation matters

Cis/trans equilibrium and solvation thermodynamics differ with steric bulk, impacting organocatalytic reactivity.

QSAR specificity

Sec-Butyl substitution is identified as a favorable descriptor in Trypanosoma brucei inhibitor QSAR models; other branched isomers may not correlate.

N-(1-Methylpropyl)formamide (CAS 53798-89-3): Comparative Evidence Across QSAR Descriptors, Enthalpic Coefficients, and Organocatalytic Yields


QSAR Modeling for Trypanosoma brucei Inhibition: Sec-Butyl Substitution Correlates with Enhanced Antiparasitic Activity

In a QSAR analysis of 54 6-arylpyrazine-2-carboxamides as Trypanosoma brucei inhibitors, the presence of the N-sec-butylformamide moiety was identified as a key structural descriptor positively correlated with inhibitory activity [1]. The QSA(T)R models, which satisfied OECD validation guidelines, indicated that this specific branched alkyl substitution pattern contributes to enhanced potency, whereas linear n-butyl or alternative branched isomers (e.g., isobutyl) were not identified as significant positive contributors within the same descriptor analysis.

QSAR Descriptor
Class-level inference
Sec-butyl substitution positively correlated with inhibitory activity in 54-compound QSAR model
Supports sec-butyl as a lead-optimization structural descriptor
Data from OECD-validated models; n-butyl/isobutyl not significant
QSAR Antiparasitic drug discovery Trypanosoma brucei 6-arylpyrazine-2-carboxamide

Enthalpic Pair-Interaction Coefficients (B₂ʰ): Branched vs. Linear N-Alkylformamides in DMF Solution

Calorimetric dilution measurements in N,N-dimethylformamide at 298.15 K were used to calculate enthalpic pair-interaction coefficients (B₂ʰ) for a series of N-alkylformamides and acetamides [1]. N-sec-butylformamide (branched) and N-n-butylformamide (linear) were both studied, enabling direct comparison of how alkyl chain branching affects solute-solute interaction energetics. The study demonstrates that branching of the alkyl group systematically alters B₂ʰ values compared to non-branched alkyl analogs, providing quantitative thermodynamic differentiation between structural isomers.

Enthalpic Coeff. B₂ʰ
Cross-study comparable
Branching systematically alters B₂ʰ relative to linear N-alkylformamides (DMF, 298.15 K)
Solution thermodynamics differ measurably between branched and linear isomers
Exact numeric values require full-text access
Solution thermodynamics Calorimetry Solute-solute interactions Enthalpic pair-interaction coefficient

Organocatalytic Activity: Secondary Formamide Yield Trends Correlate with N-Substituent Steric Bulk

A structure-activity relationship study of formamides as organocatalysts for allylation of benzaldehyde with allyltrichlorosilane demonstrated that secondary formamides exhibit catalytic activity that correlates with the Charton steric parameter of the N-substituent, with larger substituents generally producing higher yields [1]. N-sec-butylformamide (with a sec-butyl group) is positioned within this trend, offering a defined level of steric bulk that distinguishes it from smaller substituents (e.g., methyl, ethyl) and from the conformationally distinct tert-butylformamide. Tertiary formamides and most non-formamide amides were found to be less reactive or unreactive in this catalytic system.

Organocatalytic Yield
Class-level inference
Yield in benzaldehyde allylation increases with Charton steric parameter of N-substituent
Sec-butyl provides intermediate steric bulk within this SAR trend
Tertiary formamides less reactive; exact yields unreported
Organocatalysis Asymmetric synthesis Allylation Structure-activity relationship

Conformational Equilibrium and Solvation Thermodynamics: Sec-Butyl vs. Tert-Butyl Formamide Differentiation

Variable-temperature ¹H NMR studies of N-methylformamide and the sterically hindered tert-butylformamide revealed that the cis/trans conformational equilibrium and associated solvation thermodynamics differ substantially depending on N-substituent steric bulk [1]. While sec-butylformamide (CAS 53798-89-3) was not directly measured in this particular study, the work establishes a clear class-level principle: branching at the α-carbon (tert-butyl) produces dramatically different enthalpy and entropy changes upon solvation compared to less hindered alkyl groups. N-sec-butylformamide, with its secondary α-carbon branching, occupies an intermediate steric position between n-butyl and tert-butyl analogs.

Conform. Equilibrium
Class-level inference
Cis/trans equilibrium thermodynamics strongly influenced by α-carbon branching (NMR)
Sec-butyl occupies intermediate steric position vs. n-alkyl and tert-alkyl
Tert-butyl produces dramatic shifts in ΔH, ΔS
NMR spectroscopy Conformational analysis Solvation thermodynamics Amide cis/trans isomerism

N-(1-Methylpropyl)formamide (CAS 53798-89-3): Evidence-Based Procurement Scenarios for Drug Discovery and Catalysis


Medicinal Chemistry: 6-Arylpyrazine-2-carboxamide Lead Optimization Against Trypanosoma brucei

Procure N-sec-butylformamide (CAS 53798-89-3) as a synthetic intermediate for preparing 6-arylpyrazine-2-carboxamide analogs. Validated QSAR models have identified the sec-butyl substitution pattern as a positive structural descriptor correlating with enhanced Trypanosoma brucei inhibitory activity [1]. Substituting with n-butylformamide or isobutylformamide may eliminate this structure-activity relationship advantage and compromise lead optimization efficiency in neglected tropical disease drug discovery programs.

Organocatalysis Research: Secondary Formamide Catalyst Screening for Asymmetric Allylation

Use N-sec-butylformamide in structure-activity relationship studies of secondary formamide organocatalysts for aldehyde allylation. SAR data demonstrate that catalytic yield in the allylation of benzaldehyde with allyltrichlorosilane correlates with N-substituent steric bulk (Charton parameter), with larger substituents generally producing higher yields [1]. The sec-butyl group provides a defined intermediate steric profile within this trend, making it suitable for systematic optimization of reaction conditions and catalyst design.

Solution Thermodynamics: Enthalpic Pair-Interaction Coefficient Determination in Amide Solvent Systems

Employ N-sec-butylformamide in calorimetric studies of solute-solute interactions in amide solvents such as N,N-dimethylformamide. Enthalpic pair-interaction coefficients (B₂ʰ) have been measured for this compound at 298.15 K, enabling quantitative comparison with linear N-alkylformamide isomers [1]. This differentiation supports informed solvent system design in crystallization, extraction, and formulation development where branched vs. linear alkyl chain effects on intermolecular energetics are relevant.

Conformational Analysis: cis/trans Equilibrium Studies of Sterically Hindered Formamides

Include N-sec-butylformamide in variable-temperature NMR investigations of secondary amide cis/trans conformational equilibria. Class-level evidence demonstrates that α-carbon branching significantly alters solvation thermodynamics (enthalpy and entropy) compared to linear N-alkylformamides, with tert-butyl substitution producing the most dramatic shifts [1]. N-sec-butylformamide, bearing a secondary branched alkyl group, serves as an intermediate steric case for elucidating how incremental steric hindrance modulates conformational population distributions in solution.

Application
Selection Property
Validation Focus
6-Arylpyrazine-2-carboxamide lead optimization
QSAR-reported sec-butyl structural descriptor
Antiparasitic activity correlation in T. brucei models
Asymmetric allylation catalyst screening
N-substituent steric profile (Charton parameter)
Catalytic yield reproducibility in allylation of benzaldehyde
Solute-solute interaction studies in amide solvents
Enthalpic pair-interaction coefficient (B₂ʰ) with branching
Crystallization/extraction solvent design
Cis/trans equilibrium investigation
Intermediate α-carbon branching steric effect
Conformational population distribution by NMR

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